4-Chloro-7-methoxy-1,6-naphthyridine

Vue d'ensemble

Description

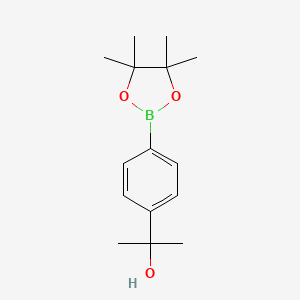

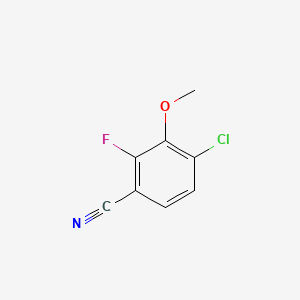

“4-Chloro-7-methoxy-1,6-naphthyridine” is a chemical compound with the molecular formula C9H7ClN2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,6-naphthyridine derivatives, including “4-Chloro-7-methoxy-1,6-naphthyridine”, has been a subject of research for many years . Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis

The molecular structure of “4-Chloro-7-methoxy-1,6-naphthyridine” includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . This compound also contains a chlorine atom and a methoxy group attached to the naphthyridine ring .Chemical Reactions Analysis

The reactivity of 1,6-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .Applications De Recherche Scientifique

1. Chemical Synthesis and Reactions

4-Chloro-7-methoxy-1,6-naphthyridine is involved in various chemical reactions and synthesis processes. It has been used in reactions with HCl, CH3OH, and H2O, demonstrating high regioselectivity in polar additions to related compounds (Ritter & Gleiter, 1997). Furthermore, it has been part of processes that involve nucleophilic aromatic substitution reactions (Park, Mayer, Nakashima, & Zimmerman, 2005).

2. Antimalarial Research

In the field of antimalarial research, derivatives of 4-Chloro-7-methoxy-1,6-naphthyridine have been synthesized and assessed for their potential antimalarial properties. However, initial studies indicated that these derivatives did not show significant activity against Plasmodium vinckei vinckei in mice, in comparison to established antimalarial drugs like chloroquine or primaquine (Barlin & Tan, 1984).

3. Supramolecular Chemistry

This compound serves as a building block in supramolecular chemistry. Its conversion to other derivatives illustrates its versatility and usefulness in this field, enabling the creation of complex molecular structures (Park et al., 2005).

4. Synthesis of Derivatives for Drug Development

4-Chloro-7-methoxy-1,6-naphthyridine is a key intermediate in synthesizing various derivatives, potentially useful in drug development. For example, it has been used in the scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are being explored for their potential as MET-targeting antitumor drug candidates (Wang et al., 2020).

5. Sensor Development

A study has developed a colorimetric sensor based on a derivative of 4-Chloro-7-methoxy-1,6-naphthyridine for the detection of Cu(II) ions. This sensor exhibited high selectivity and sensitivity, changing color in the presence of these ions, demonstrating its potential application in environmental monitoring and analytical chemistry (Dai et al., 2018).

Orientations Futures

The future directions for the research on “4-Chloro-7-methoxy-1,6-naphthyridine” and related compounds could include further exploration of their synthesis, reactivity, and biological activity. There is also potential for investigating their applications in various fields, such as medicinal chemistry .

Propriétés

IUPAC Name |

4-chloro-7-methoxy-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFTPKSSCWINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731982 | |

| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methoxy-1,6-naphthyridine | |

CAS RN |

952138-19-1 | |

| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.